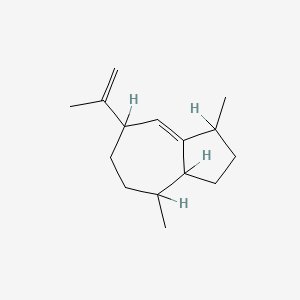

gamma-Gurjunene

Description

Structure

2D Structure

Properties

CAS No. |

22567-17-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1 |

InChI Key |

DUYRYUZIBGFLDD-AAVRWANBSA-N |

Canonical SMILES |

CC1CCC(C=C2C1CCC2C)C(=C)C |

Other CAS No. |

915104-82-4 22567-17-5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of γ-Gurjunene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpene γ-Gurjunene, along with detailed methodologies for its isolation and purification. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to γ-Gurjunene

Gamma-Gurjunene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a common constituent of essential oils from various plant species and is recognized for its characteristic woody and spicy aroma. As a natural bioactive compound, γ-Gurjunene and the essential oils containing it are of interest for their potential pharmacological activities.

Natural Sources of γ-Gurjunene

γ-Gurjunene is found in a variety of plant species, often as a component of their essential oils. The concentration of γ-Gurjunene can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction.

Table 1: Quantitative Analysis of γ-Gurjunene in Various Natural Sources

| Plant Species | Plant Part | γ-Gurjunene Content (% of Essential Oil) | Reference |

| Dipterocarpus turbinatus (Gurjun Balsam) | Resin/Balsam | >40% (in Gurjunene chemotype) | [1] |

| Solanum stipulaceum | Flowers (collected in May) | 11.9% | [2] |

| Solanum stipulaceum | Flowers (collected in September) | 10.0% | [2] |

| Mallotus repandus | Aerial Parts | 0.5% | [3] |

| Matricaria aurea (from Jordan) | Aerial Parts | 8.5% (as γ-gurjunenepoxide) | |

| Humulus lupulus (Hops) | Cones | Reported presence | [4] |

| Magnolia officinalis | Bark | Reported presence | [4] |

The primary commercial source of γ-Gurjunene is Gurjun balsam, an oleoresin obtained from trees of the Dipterocarpus genus.[1][3][5][6] It is important to note that Dipterocarpus turbinatus has two main chemotypes: one rich in α-copaene and another rich in α-gurjunene, a closely related isomer of γ-gurjunene.[1] The essential oil derived from the gurjunene chemotype is a significant source of gurjunene isomers.

Experimental Protocols for Isolation and Purification

The isolation of γ-Gurjunene from its natural sources is typically a multi-step process involving extraction of the essential oil followed by chromatographic purification to isolate the target compound.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials due to its efficiency in separating volatile compounds from non-volatile plant matrix.[3]

Materials and Apparatus:

-

Fresh or dried plant material (e.g., resin of Dipterocarpus turbinatus, flowers of Solanum stipulaceum)

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiving flask)

-

Heating mantle or hot plate

-

Distilled water

-

Organic solvent (e.g., n-hexane, diethyl ether)

-

Separatory funnel

-

Anhydrous sodium sulfate

Protocol:

-

Preparation of Plant Material: The plant material should be appropriately prepared. Resins can be used directly, while flowers or leaves may need to be coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume.

-

Distillation: Heat the water in the boiling flask to generate steam, which will then pass through the plant material in the biomass flask. The steam will volatilize the essential oils.

-

Condensation: The mixture of steam and volatile oil vapors will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: The condensate (a mixture of water and essential oil) is collected in the receiving flask. Due to the immiscibility of the essential oil with water, it will typically form a separate layer.

-

Separation of Essential Oil: Transfer the condensate to a separatory funnel. Allow the layers to separate completely. Drain the aqueous layer and collect the essential oil layer.

-

Drying the Essential Oil: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil. Swirl gently and then decant or filter the dried oil.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Purification of γ-Gurjunene by Column Chromatography

Column chromatography is a widely used technique for separating individual components from a mixture based on their differential adsorption to a stationary phase. For the purification of sesquiterpenes like γ-Gurjunene, silica gel is a common stationary phase.

Materials and Apparatus:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Eluting solvents (e.g., n-hexane, ethyl acetate)

-

Crude essential oil

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

Visualizing agent for TLC (e.g., vanillin-sulfuric acid reagent)

-

Rotary evaporator

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica gel bed.

-

Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin the elution process with a non-polar solvent such as n-hexane. The different components of the essential oil will travel down the column at different rates depending on their polarity.

-

Gradient Elution (Optional but Recommended): To improve separation, a gradient of increasing solvent polarity can be used. This is achieved by gradually adding a more polar solvent, such as ethyl acetate, to the n-hexane. A typical gradient might start with 100% n-hexane and gradually increase to 5% or 10% ethyl acetate in n-hexane.

-

Fraction Collection: Collect the eluent in small, sequential fractions.

-

Monitoring the Separation by TLC: Spot a small amount of each collected fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 95:5). After development, visualize the spots using a suitable reagent (e.g., by spraying with vanillin-sulfuric acid and heating).

-

Pooling and Concentration: Identify the fractions containing the pure γ-Gurjunene based on the TLC analysis (fractions with a single spot at the appropriate Rf value). Combine these fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified γ-Gurjunene.

-

Characterization: Confirm the identity and purity of the isolated γ-Gurjunene using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification by Preparative Gas Chromatography (Prep-GC)

For obtaining highly pure γ-Gurjunene, preparative gas chromatography can be employed. This technique separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

Materials and Apparatus:

-

Preparative Gas Chromatograph equipped with a fraction collector

-

Appropriate packed or capillary column (e.g., a non-polar or medium-polarity column)

-

Carrier gas (e.g., Helium, Nitrogen)

-

Essential oil sample rich in γ-Gurjunene

Protocol:

-

Method Development: An analytical GC-MS method is first developed to determine the retention time of γ-Gurjunene and to optimize the separation from other components in the essential oil.

-

Injection: A larger volume of the essential oil is injected into the preparative GC system.

-

Separation: The sample is vaporized and carried through the column by the carrier gas. The separation occurs based on the differential partitioning of the components between the mobile and stationary phases.

-

Fraction Collection: A trapping system is used to collect the eluting compounds at specific times corresponding to their retention times. The fraction corresponding to the retention time of γ-Gurjunene is collected.

-

Purity Analysis: The purity of the collected fraction is assessed using analytical GC-MS.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of γ-Gurjunene from a natural source.

Caption: General workflow for the isolation of γ-Gurjunene.

References

- 1. ScenTree - Gurjun balsam oil (Gurjunene type) (CAS N° 8030-55-5) [scentree.co]

- 2. researchgate.net [researchgate.net]

- 3. venkatramna-perfumers.com [venkatramna-perfumers.com]

- 4. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aromaweb.com [aromaweb.com]

- 6. natureinbottle.com [natureinbottle.com]

An In-Depth Technical Guide to the Chemical Structure of γ-Gurjunene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of γ-Gurjunene, a sesquiterpenoid of interest in natural product chemistry.

Chemical Structure and Identification

γ-Gurjunene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1] Its structure is characterized by a fused azulene core. The systematic IUPAC name for γ-Gurjunene is (1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene.[1]

| Identifier | Value |

| IUPAC Name | (1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene[1] |

| CAS Number | 22567-17-5 |

| Molecular Formula | C₁₅H₂₄[1] |

| Molecular Weight | 204.35 g/mol [1] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(=C)C[1] |

| InChI | InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1[1] |

| InChIKey | DUYRYUZIBGFLDD-AAVRWANBSA-N[1] |

Physicochemical Properties

The following table summarizes some of the reported physicochemical properties of γ-Gurjunene.

| Property | Value |

| Appearance | Oily liquid |

| Boiling Point | 276.5 °C at 760 mmHg |

| Density | 0.891 g/cm³ |

| Refractive Index | 1.492 |

| Flash Point | 108.9 °C |

Spectroscopic Data

The structural elucidation of γ-Gurjunene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of γ-Gurjunene in CDCl₃ shows 15 distinct carbon signals corresponding to its molecular formula. A literature reference for the ¹³C NMR data is G.M.KOENIG, A.D.WRIGHT, J.ORG.CHEM.,62,3837(1997).[2]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of γ-Gurjunene in complex mixtures like essential oils. The mass spectrum is characterized by a molecular ion peak and a specific fragmentation pattern that aids in its identification.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of γ-Gurjunene provides information about its functional groups. Key absorptions are expected for C-H stretching and bending vibrations of the alkyl and alkene moieties.

Experimental Protocols

Isolation of γ-Gurjunene from Essential Oil

γ-Gurjunene is a natural component of various plant essential oils, such as that from Solanum stipulaceum.[3] A general protocol for its isolation involves hydrodistillation followed by chromatographic separation.

Methodology:

-

Plant Material Collection and Preparation: The aerial parts of the plant are collected, air-dried, and pulverized.

-

Hydrodistillation: The powdered plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[3]

-

Extraction of Essential Oil: The collected essential oil is then extracted from the aqueous distillate using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[3]

-

Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica gel. Elution with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) allows for the separation of different components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS.

-

Purification: Fractions containing γ-Gurjunene are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: An Agilent 7890A GC system coupled with a mass selective detector is a suitable instrument.[4]

Methodology:

-

Sample Preparation: A dilute solution of the essential oil or isolated fraction in a volatile solvent like hexane or dichloromethane is prepared.

-

GC Conditions:

-

Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 400.

-

Ion Source Temperature: Typically around 230 °C.

-

-

Data Analysis: The mass spectrum of the peak corresponding to γ-Gurjunene is compared with reference spectra from databases such as NIST for identification.

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and characterization of γ-Gurjunene from a natural source.

Caption: Isolation and structural elucidation workflow for γ-Gurjunene.

Biological Activity

While detailed studies on the specific biological activities of pure γ-Gurjunene are limited, essential oils containing this sesquiterpene have been investigated for their pharmacological properties. For instance, essential oils from Solanum stipulaceum, which contain γ-gurjunene as a major component, have shown potential antileukemic activity, particularly after irradiation.[3] Further research is needed to determine the specific contribution of γ-Gurjunene to these activities and to elucidate its mechanism of action, including its potential effects on signaling pathways such as NF-κB and MAPK, which are often implicated in inflammation.

References

- 1. gamma-Gurjunene | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. scielo.br [scielo.br]

- 4. Isolation of Chemical Compounds and Essential Oil from Agrimonia asiatica Juz. and Their Antimicrobial and Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of γ-Gurjunene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of γ-gurjunene, a significant sesquiterpene hydrocarbon found in various plant species. This document details the enzymatic pathways, key molecular players, and regulatory aspects of its formation. Furthermore, it offers a compilation of experimental protocols for the study of γ-gurjunene biosynthesis, intended to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction to γ-Gurjunene

Gamma-gurjunene is a tricyclic sesquiterpene that contributes to the characteristic aroma and potential biological activities of many essential oils. As a member of the vast family of terpenoids, its biosynthesis follows the conserved pathways of isoprenoid metabolism in plants, originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The cyclization of the C15 precursor, farnesyl pyrophosphate (FPP), is the committed step in the formation of the γ-gurjunene carbon skeleton.

The Biosynthetic Pathway of γ-Gurjunene

The formation of γ-gurjunene begins with the production of its precursor, FPP, through two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] While both pathways produce the fundamental C5 building blocks, the MVA pathway is generally considered the primary source of FPP for sesquiterpene biosynthesis.[1]

The final and definitive step in γ-gurjunene biosynthesis is the conversion of FPP to γ-gurjunene, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically a γ-gurjunene synthase. Research on Solidago canadensis (goldenrod) has led to the isolation and characterization of a sesquiterpene synthase that produces (+)-γ-gurjunene as a minor product alongside its major product, (-)-α-gurjunene, suggesting the formation of these two related compounds is catalyzed by a single enzyme.[2]

Below is a diagram illustrating the core biosynthetic pathway leading to γ-gurjunene.

Quantitative Data on γ-Gurjunene Synthase

The characterization of the gurjunene synthase from Solidago canadensis has provided valuable quantitative data regarding its biochemical properties. These findings are summarized in the table below.

| Parameter | Value | Plant Source | Reference |

| Enzyme | (-)-α-Gurjunene / (+)-γ-Gurjunene Synthase | Solidago canadensis | [2] |

| Native Molecular Mass | 48 kDa | Solidago canadensis | [2] |

| Denatured Molecular Mass | 60 kDa | Solidago canadensis | [2] |

| Optimal pH | 7.8 | Solidago canadensis | [2] |

| Optimal Mg²⁺ Concentration | 10 mM | Solidago canadensis | [2] |

| Kₘ for Farnesyl Diphosphate | 5.5 µM | Solidago canadensis | [2] |

| Product Ratio | 9% (+)-γ-Gurjunene, 91% (-)-α-Gurjunene | Solidago canadensis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of γ-gurjunene biosynthesis. These protocols are based on established methods for the analysis of sesquiterpene synthases and their products.

Purification of Recombinant Sesquiterpene Synthase

The following protocol describes the expression and purification of a his-tagged sesquiterpene synthase from E. coli, a common method for obtaining sufficient quantities of active enzyme for characterization.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression vector with a his-tag (e.g., pET series)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography column

Protocol:

-

Transform the expression vector containing the γ-gurjunene synthase gene into a suitable E. coli expression strain.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove unbound and non-specifically bound proteins.

-

Elute the his-tagged γ-gurjunene synthase with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Western blotting with an anti-his-tag antibody can be used for confirmation.

Terpene Synthase Enzyme Assay

This protocol outlines a method for determining the activity of a purified γ-gurjunene synthase and identifying its products.

Materials:

-

Purified γ-gurjunene synthase

-

Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM dithiothreitol

-

Substrate: Farnesyl pyrophosphate (FPP)

-

Hexane (for extraction)

-

Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Set up the reaction in a glass vial with a Teflon-lined cap.

-

To a total volume of 500 µL of assay buffer, add the purified γ-gurjunene synthase (e.g., 5-10 µg).

-

Initiate the reaction by adding FPP to a final concentration of approximately 10-50 µM.

-

Overlay the reaction mixture with an equal volume of hexane to trap the volatile terpene products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the hexane layer.

-

Separate the hexane layer and dehydrate it with anhydrous sodium sulfate.

-

Analyze the hexane extract by GC-MS to identify and quantify the γ-gurjunene produced.

GC-MS Analysis of Sesquiterpenes

This protocol provides a general method for the separation and identification of γ-gurjunene and other sesquiterpenes from the enzyme assay extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/min

-

Ramp to 250°C at 10°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify γ-gurjunene by comparing its retention time and mass spectrum with an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantify the product by integrating the peak area and comparing it to a standard curve generated with a known amount of a γ-gurjunene standard.

Regulation of γ-Gurjunene Biosynthesis

The biosynthesis of sesquiterpenes, including γ-gurjunene, is a tightly regulated process in plants. This regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and hormonal signaling.

Transcriptional Regulation: The expression of terpene synthase genes is often regulated by transcription factors. For example, in Arabidopsis thaliana and Pogostemon cablin, the miR156-targeted SPL (SQUAMOSA PROMOTER BINDING PROTEIN-LIKE) transcription factors have been shown to play a role in regulating sesquiterpene biosynthesis by directly binding to the promoters of terpene synthase genes.[2][3]

Hormonal Regulation: Plant hormones, particularly methyl jasmonate (MeJA), are known to induce the expression of genes involved in terpenoid biosynthesis as part of the plant's defense response.[4] Treatment with MeJA can lead to the upregulation of genes in the MVA pathway, such as HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), and sesquiterpene synthase genes, resulting in increased production of sesquiterpenes.[4]

The diagram below illustrates the regulatory network influencing sesquiterpene biosynthesis.

Conclusion

The biosynthesis of γ-gurjunene is a multi-step process involving the coordinated action of enzymes from the MVA and/or MEP pathways, culminating in the cyclization of farnesyl pyrophosphate by a specific γ-gurjunene synthase. Understanding this pathway, its regulation, and the biochemical properties of the involved enzymes is crucial for harnessing the potential of this sesquiterpene for various applications. The experimental protocols provided in this guide offer a framework for researchers to further investigate and potentially engineer the biosynthesis of γ-gurjunene in plants or microbial systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Gamma-Gurjunene: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Gurjunene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably in Gurjun balsam from Dipterocarpus species.[1] As a member of the guaiane class of sesquiterpenoids, it is characterized by a bicyclic molecular framework. This document provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its isolation, purification, and characterization. Additionally, it explores its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a volatile, oily liquid with a characteristic musty odor. Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties of γ-Gurjunene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 22567-17-5 | [1] |

| Appearance | Oily liquid; may be solid at room temperature | [1][2] |

| Odor | Musty | [3] |

| Boiling Point | 264-266 °C (lit.) / 276-277 °C at 760 mmHg | [3][4] |

| Density | 0.918 g/mL at 20 °C (lit.) / 0.89 g/cm³ | [2][3] |

| Refractive Index (n20/D) | 1.502 | [3][5] |

| Flash Point | 108.9 °C / 110 °C | [3][5] |

| Vapor Pressure | 0.008 mmHg at 25 °C | [4][5] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| Storage Temperature | 2-8 °C | [3][6] |

| logP (octanol/water) | 4.581 - 6.895 (estimated) | [4][5] |

Spectroscopic Data Summary for γ-Gurjunene

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 204. Fragmentation patterns are consistent with a sesquiterpene hydrocarbon structure. | [3] |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Spectral data available, consistent with the proposed carbon skeleton. | [3] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching and bending vibrations for sp³ and sp² hybridized carbons, and C=C stretching. | [3] |

Experimental Protocols

Isolation of γ-Gurjunene from Plant Material by Steam Distillation

This protocol describes the extraction of essential oil containing γ-Gurjunene from plant sources like Dipterocarpus species.

Methodology:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., wood chips, leaves) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled. The ground plant material is placed in the biomass flask. The boiling flask is filled with distilled water to about two-thirds of its volume.

-

Distillation: The water in the boiling flask is heated to generate steam, which then passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor back into a liquid state.

-

Collection: The distillate, a biphasic mixture of water and essential oil, is collected in a receiving flask.

-

Separation: The essential oil, being immiscible with water, is separated from the aqueous layer using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (2-8°C) to prevent degradation.

Caption: Workflow for the isolation of γ-Gurjunene containing essential oil.

Purification of γ-Gurjunene by Column Chromatography

This protocol outlines the purification of γ-Gurjunene from the extracted essential oil.

Methodology:

-

Column Preparation: A glass column is packed with silica gel (230-400 mesh) as the stationary phase, using a non-polar solvent such as hexane as the mobile phase.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (hexane) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially in test tubes.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing γ-Gurjunene.

-

Pooling and Solvent Evaporation: Fractions containing pure γ-Gurjunene are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Caption: Workflow for the purification of γ-Gurjunene.

Characterization of γ-Gurjunene

a) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity of the isolated γ-Gurjunene and confirm its molecular weight and fragmentation pattern.

-

Methodology: A small amount of the purified sample is dissolved in a volatile solvent (e.g., hexane or dichloromethane) and injected into the GC-MS system. The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The separated components are then ionized and detected by the mass spectrometer.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed chemical structure of γ-Gurjunene.

-

Methodology: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded. Advanced NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.

c) Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the γ-Gurjunene molecule.

-

Methodology: A drop of the purified liquid sample is placed between two KBr plates to form a thin film, or the sample is dissolved in a suitable solvent for analysis. The IR spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the chemical bonds in the molecule.

Biological Activity and Potential Signaling Pathways

While research on the specific biological activities of isolated γ-Gurjunene is ongoing, studies on essential oils rich in this compound suggest potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Essential oils containing γ-Gurjunene have been reported to possess anti-inflammatory properties. The proposed mechanism for many anti-inflammatory terpenes involves the modulation of key signaling pathways that regulate the inflammatory response.[6] Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is plausible that γ-Gurjunene may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

-

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to external stresses, including inflammation. Activation of these kinases can lead to the expression of pro-inflammatory mediators. Terpenoids have been shown to inhibit the phosphorylation and activation of MAPKs.[6] Therefore, γ-Gurjunene might also mediate its anti-inflammatory effects by downregulating the MAPK signaling cascade.

Caption: Proposed anti-inflammatory mechanism of γ-Gurjunene.

Cytotoxic Activity

An essential oil from Solanum stipulaceum, containing γ-Gurjunene (10.0-11.9%) as one of its main constituents, was investigated for its antileukemic activity. While the non-irradiated essential oil did not show cytotoxic activity, samples irradiated with gamma-radiation exhibited slight cytotoxicity against HL-60 and THP-1 human leukemia cell lines.[4] This suggests that γ-Gurjunene, or its derivatives formed upon irradiation, may have potential as an anticancer agent, although further studies with the pure compound are necessary to confirm this activity and elucidate the mechanism of action.

Conclusion

This compound is a sesquiterpene with well-defined physical and chemical properties. Standard phytochemical techniques can be employed for its isolation and characterization. Preliminary studies on essential oils containing this compound suggest potential anti-inflammatory and cytotoxic activities, possibly mediated through the NF-κB and MAPK signaling pathways. Further research on pure γ-Gurjunene is warranted to fully explore its pharmacological potential and mechanisms of action for drug development.

References

- 1. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the Chemical Composition and Antitumor Activity of Origanum vulgare ssp. hirtum Essential Oil in a Preclinical Colon Cancer Model [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Pharmacological activities of gamma-terpinene: A review | Research, Society and Development [rsdjournal.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to γ-Gurjunene: Properties, Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Gurjunene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of γ-Gurjunene, including its chemical identity, physicochemical properties, and detailed experimental protocols for its isolation, and analysis. Furthermore, this document explores the potential biological activities of γ-Gurjunene, with a focus on its putative role in modulating key signaling pathways implicated in inflammation and cancer.

Chemical and Physical Properties of γ-Gurjunene

γ-Gurjunene is a tricyclic sesquiterpene commonly found in the essential oils of various plants. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 22567-17-5 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄ | [1][3][4] |

| Molecular Weight | 204.35 g/mol | [1][3][4] |

| Boiling Point | 264-266 °C | [1] |

| Density | 0.918 g/mL at 20 °C | [1] |

| Appearance | Oily liquid | |

| Solubility | Soluble in organic solvents, insoluble in water. |

Experimental Protocols

Isolation of γ-Gurjunene from Essential Oil by Fractional Distillation

This protocol describes a general procedure for the isolation of γ-Gurjunene from an essential oil matrix, such as that from Dipterocarpus species, using fractional vacuum distillation. This technique separates compounds based on differences in their boiling points.

Materials and Equipment:

-

Essential oil containing γ-Gurjunene

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and receiving flask

-

Heating mantle with stirrer

-

Vacuum pump and gauge

-

Cold trap

-

Glass wool or boiling chips

-

Ethanol and dry ice for the cold trap

Procedure:

-

Preparation: Add the essential oil to the round-bottom flask along with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are securely clamped and sealed. The fractionating column is placed between the distillation flask and the distillation head.

-

Vacuum Application: Connect the vacuum pump to the distillation apparatus via a cold trap (filled with ethanol and dry ice) to protect the pump from volatile compounds. Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Heating: Begin heating the distillation flask gently using the heating mantle while stirring.

-

Fraction Collection: As the mixture heats, compounds will begin to vaporize and rise through the fractionating column. The vapor will condense in the condenser and be collected in the receiving flask. Collect fractions based on the temperature at the distillation head. γ-Gurjunene will distill at a specific temperature under the applied vacuum. Monitor the temperature closely and change receiving flasks to collect different fractions.

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest purity of γ-Gurjunene.

Analysis of γ-Gurjunene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical parameters for the identification and quantification of γ-Gurjunene in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-400 amu

Sample Preparation:

-

Dilute the sample containing γ-Gurjunene in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.

-

Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

-

Identify the γ-Gurjunene peak in the total ion chromatogram based on its retention time.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of γ-Gurjunene will show characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Sesquiterpenes, the class of compounds to which γ-Gurjunene belongs, are known to possess a range of biological activities, including anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key intracellular signaling pathways.

Potential Anti-inflammatory Activity via NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products, including sesquiterpenes, have been shown to exert anti-inflammatory effects by inhibiting this pathway. While direct evidence for γ-Gurjunene is still emerging, it is plausible that it may act on this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by γ-Gurjunene.

Potential Anticancer Activity via MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several sesquiterpenes have demonstrated pro-apoptotic effects in cancer cells by modulating the MAPK pathway.

Caption: Postulated modulation of the MAPK signaling pathway by γ-Gurjunene leading to apoptosis.

Conclusion

γ-Gurjunene presents a promising scaffold for further investigation in drug discovery and development. This guide provides foundational knowledge and experimental frameworks for researchers interested in exploring its properties and therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action of γ-Gurjunene and to validate its efficacy in preclinical models of inflammation and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparative chromatography techniques: Applications in natural product isolation | Semantic Scholar [semanticscholar.org]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

The Stereochemistry and Enantiomers of gamma-Gurjunene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Gurjunene, a naturally occurring sesquiterpene, is a constituent of various plant essential oils. Its molecular structure contains multiple chiral centers, resulting in the existence of enantiomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its known enantiomeric form. It details the established absolute configuration of the naturally occurring (+)-enantiomer and discusses the general biological activities associated with essential oils containing this compound. This document also outlines a general methodology for its isolation from natural sources and presents a conceptual framework for the differential biological activities of its enantiomers, a critical consideration in drug development. While quantitative data on the specific optical rotation and the synthesis of the (-)-enantiomer remain elusive in current scientific literature, this guide serves as a foundational resource, highlighting key structural features and known biological contexts, while also identifying critical areas for future research.

Introduction

This compound is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, notably in Gurjun balsam from Dipterocarpus species.[1] As with many natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure. The presence of four stereocenters in its bicyclo[5.3.0]decane framework gives rise to multiple stereoisomers. Understanding the specific stereochemistry of the naturally occurring enantiomer and the potential for differential activity between its mirror image is of paramount importance for researchers in natural product chemistry, pharmacology, and drug development.

Stereochemistry of this compound

The stereochemical configuration of naturally occurring this compound has been determined to be (+)-(3R,6R,7R,10R)-6,10-dimethyl-3-isopropenylbicyclo[5.3.0]dec-1-ene.[1] This specific arrangement of substituents around the chiral centers dictates its interaction with other chiral molecules, such as biological receptors and enzymes.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| IUPAC Name | (3R,6R,7R,10R)-6,10-dimethyl-3-isopropenylbicyclo[5.3.0]dec-1-ene | [1] |

| CAS Number | 22567-17-5 | [2] |

| Appearance | Oily liquid (typical for essential oil components) | N/A |

| Boiling Point | 264-266 °C | [3] |

| Density | 0.918 g/mL at 20 °C | [3] |

| Optical Rotation ([α]D) | Data not available | N/A |

Isolation and Synthesis

Isolation from Natural Sources

This compound is typically isolated from the essential oils of plants. A general experimental workflow for the isolation of essential oils, which would be applicable for obtaining this compound, is outlined below.

Experimental Protocol: General Steam Distillation for Essential Oil Extraction

-

Preparation of Plant Material: The plant material (e.g., wood chips) is finely ground to increase the surface area for efficient extraction.

-

Steam Distillation: The ground material is placed in a distillation flask with water. Steam is passed through the flask, causing the volatile components, including this compound, to vaporize.

-

Condensation: The steam and volatile compound mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensate is collected in a separating funnel. As the essential oil is immiscible with water, it forms a distinct layer that can be separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a cool, dark place.

Chemical Synthesis

The asymmetric synthesis of this compound, particularly the (-)-enantiomer, is not well-documented in the scientific literature. Synthetic efforts involving this compound have primarily focused on the derivatization of the naturally abundant (+)-enantiomer. The development of a stereoselective synthesis for both enantiomers would be a significant advancement, enabling a thorough investigation of their respective biological properties.

Biological Activity and Enantiomeric Specificity

Essential oils containing this compound have been reported to possess a range of biological activities, including antibacterial and anti-inflammatory properties. However, the specific contribution of this compound to these effects, and more importantly, the potential differences in activity between its enantiomers, remain largely unexplored.

It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with chiral biological targets such as receptors and enzymes.

This differential interaction can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects. Therefore, the ability to isolate or synthesize and then test the individual enantiomers of this compound is crucial for any future drug development efforts based on this scaffold.

Conclusion and Future Perspectives

This compound presents an interesting natural product scaffold with known chirality. The absolute stereochemistry of the naturally occurring (+)-enantiomer is established, providing a solid foundation for further research. However, this technical guide also highlights significant gaps in the current body of knowledge.

Key areas for future research include:

-

Determination of Specific Rotation: The experimental determination of the specific optical rotation for both (+)- and (-)-gamma-Gurjunene is essential for their characterization and for the analysis of enantiomeric purity.

-

Enantioselective Synthesis: The development of robust and efficient synthetic routes to access both enantiomers in high purity is a critical next step. This would enable a comprehensive evaluation of their individual properties.

-

Comparative Biological Evaluation: A thorough investigation into the biological activities of the individual enantiomers is necessary to elucidate their pharmacological potential and to determine if one enantiomer possesses a superior therapeutic profile.

-

Mechanism of Action Studies: For any identified biological activities, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.

Addressing these research questions will not only deepen our fundamental understanding of this compound but also unlock its potential for applications in the pharmaceutical and other life science industries.

References

The Occurrence and Analysis of γ-Gurjunene in Dipterocarpus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of the sesquiterpene γ-gurjunene in various species of the genus Dipterocarpus. It consolidates quantitative data on the chemical composition of essential oils derived from these trees, detailing the variable presence of γ-gurjunene. Furthermore, this document outlines the standard experimental protocols for the extraction, isolation, and identification of γ-gurjunene from Dipterocarpus oleoresin. Potential biological activities and associated signaling pathways are also discussed, offering insights for drug discovery and development.

Introduction

The genus Dipterocarpus, comprising a significant group of resinous trees native to Southeast Asia, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids found in their oleoresins.[1] Among these, γ-gurjunene, a tricyclic sesquiterpene, has garnered interest for its potential pharmacological properties. Understanding the distribution and concentration of γ-gurjunene across different Dipterocarpus species is crucial for harnessing its therapeutic potential. This guide aims to provide a comprehensive resource for researchers by summarizing the existing quantitative data, detailing relevant experimental procedures, and exploring the potential mechanisms of action of γ-gurjunene.

Quantitative Analysis of γ-Gurjunene in Dipterocarpus Species

The concentration of γ-gurjunene can vary significantly among different Dipterocarpus species and even within the same species depending on geographical location and environmental factors. The primary analytical method for quantifying γ-gurjunene in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS). A summary of the reported quantitative data for γ-gurjunene and other major sesquiterpenes in the essential oils of various Dipterocarpus species is presented in Table 1.

| Species | Plant Part | γ-Gurjunene (%) | Other Major Sesquiterpenes (%) | Reference |

| Dipterocarpus alatus | Oleo-resin | 3.14 | α-gurjunene (30.31), (-)-isoledene (13.69), alloaromadendrene (3.28), β-caryophyllene (3.14) | [2] |

| Dipterocarpus cornutus | Essential Oil | Not Reported | α-gurjunene (50.6), α-selinene (8.3), spathulenol (5.7), bicyclogermacrene (5.4) | [3] |

| Dipterocarpus grandiflorus | Essential Oil | Not Reported as major | copaene, β-elemene, germacrene D, α-gurjunene | [4] |

| Dipterocarpus kerrii | Resin | Not Reported as major | α-gurjunene (major constituent) | [5] |

| Dipterocarpus turbinatus | Oleoresin | Not Reported as major | α-gurjunene, α-copaene, δ-elemene | [6] |

| Dipterocarpus intricatus | Not specified | Not Reported | α-gurjunene (80.00) | [2] |

| Dipterocarpus hasseltii | Not specified | Not Reported | α-gurjunene (36.00) | [2] |

| Dipterocarpus retusus | Not specified | Not Reported | α-gurjunene (2.00) | [2] |

Table 1. Quantitative data on the percentage of γ-Gurjunene and other major sesquiterpenes in the essential oils of various Dipterocarpus species.

Experimental Protocols

This section outlines the generalized experimental procedures for the extraction of essential oils from Dipterocarpus oleoresin, followed by the isolation and identification of γ-gurjunene.

Extraction of Essential Oil from Oleoresin

Steam distillation is the most common method for extracting essential oils from the oleoresin of Dipterocarpus species.

Protocol: Steam Distillation

-

Sample Preparation: Freshly collected oleoresin from the desired Dipterocarpus species is used.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Distillation Process:

-

The oleoresin is placed in the biomass flask.

-

Water in the boiling flask is heated to generate steam, which is then passed through the oleoresin.

-

The steam, carrying the volatile essential oils, travels to the condenser.

-

The condensed mixture of water and essential oil is collected in the collection vessel.

-

-

Separation: Due to their immiscibility, the essential oil and water separate into two layers. The essential oil is then carefully collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until further analysis.

Isolation of γ-Gurjunene

Column chromatography is a widely used technique for the separation and purification of individual components from a complex mixture like essential oil.

Protocol: Column Chromatography

-

Stationary Phase Preparation: A glass column is packed with silica gel (60-120 mesh) suspended in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The essential oil extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A typical gradient could start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing γ-gurjunene.

-

Purification: Fractions rich in γ-gurjunene are pooled and may be subjected to further chromatographic steps (e.g., preparative TLC or HPLC) to achieve higher purity.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like γ-gurjunene.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The purified fraction or the crude essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS System: An Agilent 7890B GC system coupled to a 5977A MS detector (or equivalent) is commonly used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C, holding for a few minutes, and then ramping up to a final temperature of around 240-280°C.

-

Injector Temperature: Typically set at 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

-

Identification: The identification of γ-gurjunene is based on the comparison of its retention time and mass spectrum with those of a reference standard and by matching the mass spectrum with libraries such as NIST and Wiley.

-

Quantification: The relative percentage of γ-gurjunene is calculated from the GC peak areas without the use of a correction factor.

Mandatory Visualizations

Caption: Experimental workflow for the extraction, isolation, and analysis of γ-gurjunene.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by γ-gurjunene from Dipterocarpus are limited, research on sesquiterpenes in general provides valuable insights into its potential mechanisms of action. The anti-inflammatory properties of many sesquiterpenes are attributed to their ability to modulate key inflammatory signaling pathways.[7]

Anti-inflammatory Activity

Inflammation is a complex biological response involving the activation of various signaling cascades. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

NF-κB Signaling Pathway: The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide or cytokines), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8][10] Sesquiterpenes have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[7]

Caption: Proposed inhibition of the NF-κB signaling pathway by γ-gurjunene.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[11] In the context of inflammation, MAPKs are activated by various extracellular stimuli and play a critical role in the production of pro-inflammatory cytokines.[12] Some sesquiterpenes have been found to inhibit the phosphorylation and activation of MAPKs, leading to a downstream reduction in the inflammatory response.[9]

Conclusion

γ-Gurjunene is a naturally occurring sesquiterpene found in the oleoresin of several Dipterocarpus species, with its concentration varying significantly across the genus. This technical guide has provided a consolidated overview of the current knowledge on its quantitative occurrence, along with detailed, generalized protocols for its extraction, isolation, and identification. The potential anti-inflammatory activity of γ-gurjunene, likely mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, highlights its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the pharmacological profile of γ-gurjunene and to explore its potential applications in medicine.

References

- 1. iscientific.org [iscientific.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The chromosome‐scale genomes of Dipterocarpus turbinatus and Hopea hainanensis (Dipterocarpaceae) provide insights into fragrant oleoresin biosynthesis and hardwood formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting NF-κB pathway for the anti-inflammatory potential of Bhadradarvadi kashayam on stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of γ-Gurjunene: A Technical Guide for Researchers

An In-depth Exploration of a Sesquiterpene with Latent Therapeutic Potential

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological profile of γ-gurjunene, a bicyclic sesquiterpene found in the essential oils of various medicinal and aromatic plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound. While research on isolated γ-gurjunene is still in its nascent stages, this guide consolidates the existing, albeit limited, data and provides a framework for future investigations.

Introduction to γ-Gurjunene

γ-Gurjunene is a volatile organic compound belonging to the large class of terpenes. It is a common constituent of essential oils from plants such as those of the Dipterocarpus genus, from which "gurjun balsam" is derived. Its presence has also been noted in various other plant species, contributing to their characteristic aroma and potential biological activities. The pharmacological interest in γ-gurjunene stems from the broader therapeutic properties attributed to the essential oils in which it is found, including anti-inflammatory, antioxidant, and anticancer effects. However, it is crucial to note that the majority of the available data pertains to the activity of these complex essential oil mixtures, and the specific contribution of γ-gurjunene to these effects is not yet fully elucidated.

Physicochemical Properties

A foundational understanding of the physicochemical properties of γ-gurjunene is essential for its study and potential formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | (1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | [1] |

| CAS Number | 22567-17-5 | [1] |

Pharmacological Activities

The pharmacological activities of γ-gurjunene are primarily inferred from studies on essential oils where it is a significant component. Direct studies on the isolated compound are limited.

Anti-inflammatory Activity

Essential oils containing γ-gurjunene have been investigated for their anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory pathways. While direct evidence for γ-gurjunene is lacking, the general mechanism for many phytocompounds involves the inhibition of pro-inflammatory mediators.

Potential Signaling Pathway:

A plausible, yet unconfirmed, mechanism for the anti-inflammatory action of sesquiterpenes like γ-gurjunene is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2][3]

Antioxidant Activity

The antioxidant potential of essential oils rich in γ-gurjunene has been reported. For instance, the essential oil of Persea gamblei, which contains γ-gurjunene, was found to inhibit linoleic acid oxidation.[4] This suggests that γ-gurjunene may contribute to the radical scavenging properties of these oils.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific data for γ-gurjunene is unavailable, a general protocol is as follows:

-

Preparation of Reagents:

-

Prepare a stock solution of γ-gurjunene in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at 517 nm.

-

-

Assay Procedure:

-

Add varying concentrations of the γ-gurjunene solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Anticancer and Cytotoxic Activity

Some studies have hinted at the potential cytotoxic effects of essential oils containing γ-gurjunene. For example, the essential oil from the flowers of Solanum stipulaceum, where γ-gurjunene is a major constituent, exhibited slight cytotoxic activity against human leukemic cell lines (HL-60 and THP-1) after being subjected to γ-radiation.[5] However, non-irradiated samples did not show cytotoxic activity.[5] This suggests that γ-gurjunene itself may have low intrinsic cytotoxicity, or its activity might be enhanced under specific conditions.

Potential Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently implicated in cancer cell proliferation, survival, and apoptosis.[6][7] Phytochemicals have been shown to modulate this pathway. While not demonstrated for γ-gurjunene, this represents a key area for future investigation into its potential anticancer mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of γ-gurjunene (dissolved in a vehicle like DMSO, with a vehicle control group) for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Summary of Quantitative Data

As of the date of this publication, there is a notable absence of specific quantitative data (e.g., IC₅₀ values) for the pharmacological activities of isolated γ-gurjunene in the peer-reviewed literature. The available data is for essential oils containing γ-gurjunene as a component.

| Pharmacological Activity | Test System | Compound/Extract | Result | Reference |

| Antioxidant | Linoleic acid oxidation inhibition | Persea gamblei essential oil (contains γ-gurjunene) | Inhibition observed | [4] |

| Cytotoxicity | MTT assay on HL-60 and THP-1 cells | Irradiated Solanum stipulaceum essential oil (γ-gurjunene is a major component) | Slight cytotoxicity observed | [5] |

| Cytotoxicity | MTT assay on HL-60 and THP-1 cells | Non-irradiated Solanum stipulaceum essential oil (γ-gurjunene is a major component) | No cytotoxic activity | [5] |

Future Directions and Conclusion

The pharmacological profile of γ-gurjunene remains largely unexplored, presenting a significant opportunity for future research. The current body of evidence, primarily derived from studies on essential oils, suggests that γ-gurjunene may possess anti-inflammatory, antioxidant, and potentially cytotoxic properties. However, to establish its therapeutic potential, it is imperative that future studies focus on the isolated compound.

Key areas for future investigation include:

-

In vitro studies to determine the specific IC₅₀ values of γ-gurjunene in various antioxidant, anti-inflammatory, and cancer cell line assays.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by γ-gurjunene, such as the NF-κB and MAPK pathways.

-

In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of γ-gurjunene.

References

- 1. gamma-Gurjunene | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dietary essential oil components: A systematic review of preclinical studies on the management of gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

Methodological & Application

Application Notes and Protocols for the Extraction of γ-Gurjunene from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Gurjunene, a tricyclic sesquiterpene found in various essential oils, has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction of γ-Gurjunene from essential oil feedstocks. The methodologies described herein cover the initial extraction of essential oils from plant materials via steam distillation and hydrodistillation, followed by purification strategies including vacuum fractional distillation and silica gel column chromatography to isolate γ-Gurjunene. These protocols are designed to yield high-purity γ-Gurjunene suitable for research and development purposes.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile organic compounds, primarily terpenes and their oxygenated derivatives. γ-Gurjunene is a sesquiterpene hydrocarbon present in the essential oils of various plants. The isolation of individual sesquiterpenes like γ-Gurjunene is crucial for investigating their specific biological activities and for the development of new therapeutic agents. This application note outlines a comprehensive workflow for the extraction and purification of γ-Gurjunene.

Quantitative Data Summary

The concentration of γ-Gurjunene can vary significantly depending on the plant source and the extraction method employed. The following table summarizes the reported content of γ-Gurjunene in several essential oils.

| Essential Oil Source | Plant Part | Extraction Method | γ-Gurjunene Content (%) | Reference |

| Solanum stipulaceum | Flowers | Hydrodistillation | 10.0 - 11.9 | [1] |

| Blumea balsamifera | Leaves | Steam Distillation | 3.76 | [2] |

| Guava (Psidium guajava) | Fruit | Not Specified | 0.30 | |

| Lime (Citrus aurantiifolia) | Not Specified | CO2 Extract | 0.45 | |

| Phoebe Oil (Phoebe spp.) | Wood | Not Specified | 0.50 | |

| Salvia atropatana | Aerial Parts | Not Specified | 0.70 | |

| Tea Tree (Melaleuca alternifolia) | Leaves | Not Specified | 0.15 | |

| Xylopia aromatica | Leaf | Not Specified | 0.40 |

Experimental Protocols

The extraction and isolation of γ-Gurjunene is a multi-step process. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the extraction and purification of γ-Gurjunene.

Step 1: Essential Oil Extraction

The initial step involves the extraction of the crude essential oil from the selected plant material. Steam distillation and hydrodistillation are the most common methods.

This method is suitable for a wide range of plant materials, including wood chips and leaves.[3][4][5]

Materials:

-

Plant material (e.g., chipped wood, dried leaves)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)

-

Heating mantle or hot plate

-

Clamps and stands

Procedure:

-

Preparation: Ensure all glassware is clean and free of cracks.[3] Weigh the plant material.

-

Apparatus Setup:

-

Fill the boiling flask with distilled water to about two-thirds full.[3]

-

Place the plant material into the biomass flask, ensuring it is packed firmly to avoid channels for steam to bypass the material.[6]

-

Assemble the steam distillation apparatus as shown in the diagram, ensuring all joints are properly sealed.

-

-

Distillation:

-

Heat the water in the boiling flask to generate steam.[3] The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture will travel to the condenser.

-

Cool the condenser with a continuous flow of cold water.

-

The condensed liquid (a mixture of essential oil and water, known as hydrosol) will collect in the receiver.[3][5]

-

-

Collection:

-

Continue the distillation until no more oil is observed collecting in the receiver. This can take several hours depending on the plant material.[4]

-

Allow the collected liquid to stand, and the essential oil will separate from the aqueous layer (hydrosol). Most essential oils are less dense than water and will form a layer on top.

-

Carefully separate the essential oil from the hydrosol using a separatory funnel.

-

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

This method is often used for laboratory-scale extractions, particularly for leaves and flowers.[7][8][9]

Materials:

-

Plant material (e.g., leaves, flowers)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Clamps and stands

Procedure:

-

Preparation: Weigh the plant material and place it in a round-bottom flask.

-

Apparatus Setup:

-

Add a sufficient amount of distilled water to the flask to fully immerse the plant material.[7]

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions.

-

-

Distillation:

-

Heat the flask to bring the water to a boil. The steam generated will pass through the plant material, carrying the essential oils.

-

The vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus.

-